

Cross-referencing spectroscopic data of Maoecrystal V from different studies

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Compound of Interest

Compound Name: Maoecrystal B

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A Comparative Analysis of Spectroscopic Data for Maoecrystal V

A comprehensive cross-reference of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the complex diterpenoid Maoecrystal V is presented. This guide synthesizes spectroscopic information from pivotal total synthesis studies, offering researchers a consolidated resource for the characterization of this natural product.

Maoecrystal V, a structurally intricate diterpenoid isolated from *Isodon eriocalyx*, has garnered significant attention from the synthetic chemistry community due to its unique polycyclic architecture and reported cytotoxic activity. The definitive characterization of synthetic samples relies on the precise correlation of their spectroscopic data with that of the natural product or previously synthesized batches. This guide provides a detailed comparison of the ^1H NMR, ^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) data as reported in key publications on its total synthesis.

Spectroscopic Data Comparison

The following tables summarize the spectroscopic data for Maoecrystal V as reported in the seminal work by Peng and Danishefsky. This data serves as a crucial reference for the verification of the compound's identity.

Table 1: ^1H NMR Spectroscopic Data for Maoecrystal V

Assignment	Chemical Shift (δ) in ppm (Coupling Constant J in Hz)
7.16	dd, J = 7.6, 7.6 Hz, 1H
6.79-6.74	m, 3H
4.53	d, J = 7.2 Hz, 1H
4.46	d, J = 11.6 Hz, 1H
4.27-4.25	m, 1H
4.24	d, J = 7.2 Hz, 1H
4.10	d, J = 11.6 Hz, 1H
3.76	s, 3H
2.85	s, 3H
1.94-1.77	m, 3H
1.49-1.44	m, 1H
1.16	s, 9H
1.13	s, 3H
1.09	s, 3H

Table 2: ^{13}C NMR Spectroscopic Data for Maoecrystal V

Chemical Shift (δ) in ppm
178.1
159.1
143.8
141.6
139.4
128.6
121.7
114.8
112.3
94.9
73.4
62.0
55.2
54.8
38.5
34.4
34.3
28.4
27.1
26.7
25.1

Table 3: IR and HRMS Spectroscopic Data for Maoecrystal V

Spectroscopic Technique	Reported Values
IR (neat), cm^{-1}	2959, 2935, 1724, 1577, 1480, 1284, 1152, 1032
HRMS (FAB, m/z)	Calculated for $\text{C}_{23}\text{H}_{34}\text{O}_5$ $[\text{M}]^+$: 390.2406, Found: 390.2418

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques. The following provides an overview of the general experimental methodologies employed in the cited literature.[\[1\]](#)

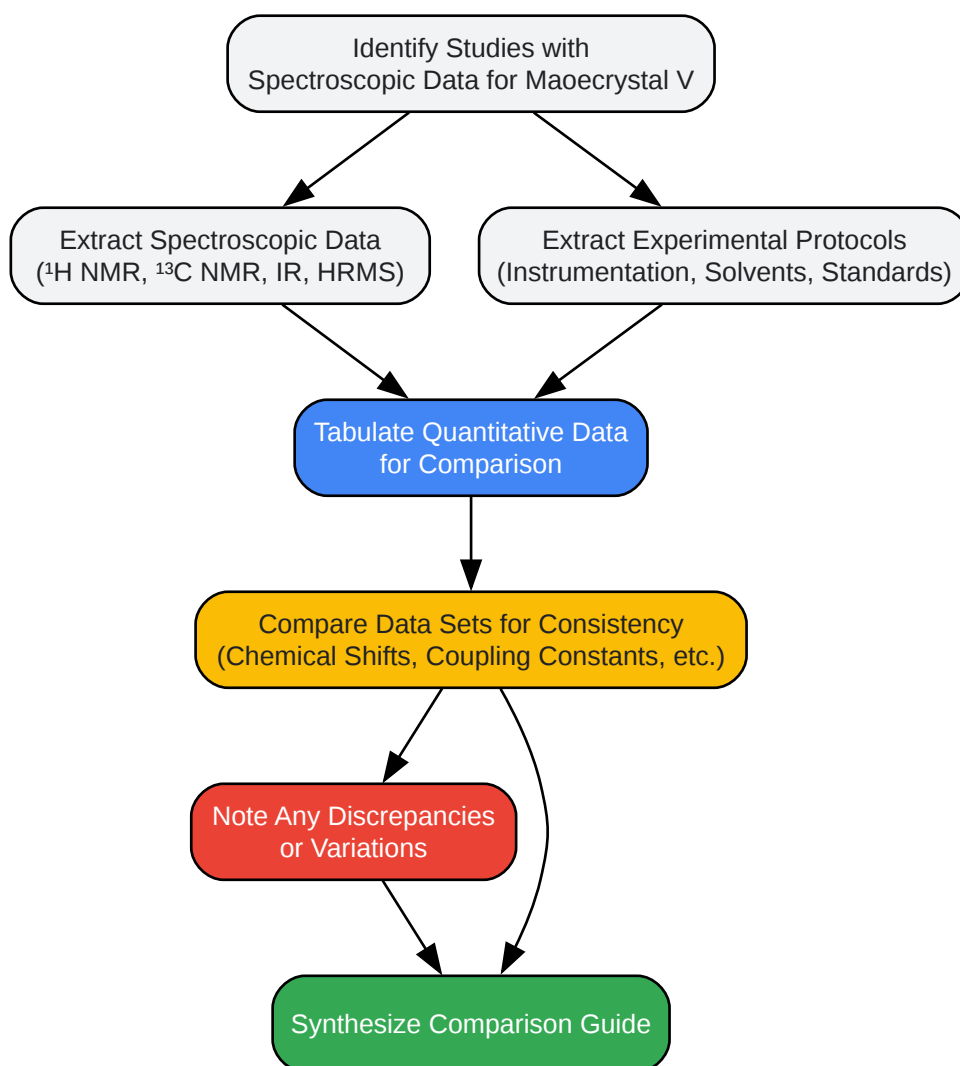
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on 300, 400, or 500 MHz instruments.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). The residual solvent protons for ^1H NMR and the solvent carbons for ^{13}C NMR were used as internal standards.[\[1\]](#) ^1H NMR data are presented with the following format: chemical shift (multiplicity, coupling constant(s), integration). The multiplicities are abbreviated as follows: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).[\[1\]](#)

Infrared (IR) Spectroscopy: IR spectra were obtained on an FT-IR spectrometer.[\[1\]](#) Samples were typically analyzed as a thin film (neat).

High-Resolution Mass Spectrometry (HRMS): HRMS data were recorded on a JEOL HX110 spectrometer using Fast Atom Bombardment (FAB) as the ionization technique.[\[1\]](#)

Workflow for Spectroscopic Data Cross-Referencing

The process of cross-referencing spectroscopic data from different studies is a critical step in the verification of a synthesized compound. The logical flow of this process is outlined in the diagram below.



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Caption: Workflow for Cross-Referencing Spectroscopic Data.

It is important to note that minor variations in reported chemical shifts can occur due to differences in solvent, concentration, and instrument calibration. However, the overall pattern of the spectra and the coupling constants should remain consistent. The total synthesis of (±)-Maoecrystal V has been accomplished, and the ^1H and ^{13}C NMR data were found to be in full accord with those reported for the natural product.[2] Several research groups have successfully synthesized Maoecrystal V, further corroborating its structure and spectroscopic profile.[3][4][5][6]

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